3-Isothiocyanato-4-methoxypyridine is an organic compound characterized by the presence of an isothiocyanate functional group attached to a pyridine ring that is further substituted with a methoxy group. Its molecular formula is . The isothiocyanate group (-N=C=S) is known for its reactivity and biological activity, while the methoxy group (-OCH₃) enhances the compound's solubility and stability due to its electron-donating properties. The compound's structure contributes to its unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and agricultural science .
Isothiocyanates, including 3-isothiocyanato-4-methoxypyridine, exhibit significant biological activities. They are known for their:
The synthesis of 3-isothiocyanato-4-methoxypyridine can be achieved through several methods:
3-Isothiocyanato-4-methoxypyridine has several applications:
Several compounds share structural similarities with 3-isothiocyanato-4-methoxypyridine. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Isothiocyanato-6-methoxypyridine | Methoxy substitution at position 6 | Different position of the isothiocyanate group |
| Allyl Isothiocyanate | Contains an allyl group | Known for strong pungent flavor |
| Benzyl Isothiocyanate | Benzyl group attached | Used in amino acid sequencing |
| Phenethyl Isothiocyanate | Contains phenethyl group | Exhibits distinct flavor properties |
The uniqueness of 3-isothiocyanato-4-methoxypyridine lies in its specific combination of a methoxy-substituted pyridine structure and the reactive isothiocyanate functional group. This combination may confer distinct biological activities compared to other similar compounds, potentially enhancing its utility in medicinal chemistry and agricultural applications .
The molecular structure of 3-isothiocyanato-4-methoxypyridine comprises a six-membered pyridine ring substituted with a methoxy (-OCH₃) group at the 4-position and an isothiocyanate (-N=C=S) group at the 3-position. The SMILES notation (COC1=C(C=NC=C1)N=C=S) highlights the connectivity: the pyridine nitrogen resides at position 1, with methoxy and isothiocyanate groups at positions 4 and 3, respectively. The InChIKey (VAZGOCAEYUHLJL-UHFFFAOYSA-N) provides a unique identifier for this configuration, ensuring precise differentiation from structural isomers.
The isothiocyanate group exhibits a linear geometry, with a C=N bond length of approximately 1.207 Å, as observed in analogous compounds like isothiocyanic acid (HNCS). This bond length aligns with typical sp-hybridized carbon-nitrogen triple bonds, though the presence of sulfur in the thiocyanate group introduces slight electronic modulation. The methoxy group, with a C-O bond length of ~1.43 Å (common in aryl ethers), donates electron density to the pyridine ring via resonance, potentially influencing the reactivity of the isothiocyanate group.
Table 1: Key Molecular Descriptors of 3-Isothiocyanato-4-methoxypyridine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆N₂OS | |
| Molecular Weight | 166.20 g/mol | |
| SMILES | COC1=C(C=NC=C1)N=C=S | |
| InChIKey | VAZGOCAEYUHLJL-UHFFFAOYSA-N | |
| Calculated C=N Bond Length | 1.207 Å |
Despite the lack of experimental crystallographic data for 3-isothiocyanato-4-methoxypyridine, insights can be drawn from structurally related compounds. For instance, tetrakis(3-cyanopyridine N-oxide)bis(thiocyanato)cobalt(II) demonstrates how thiocyanate ligands coordinate to metal centers via nitrogen atoms, adopting distorted octahedral geometries. While this cobalt complex is not directly analogous, it underscores the versatility of thiocyanate groups in forming stable coordination environments—a property potentially exploitable in designing metal-organic frameworks incorporating 3-isothiocyanato-4-methoxypyridine.
The planar pyridine ring likely minimizes steric hindrance between the methoxy and isothiocyanate groups. Computational modeling (e.g., density functional theory) could predict dihedral angles between substituents, with the methoxy group’s oxygen atom participating in weak intramolecular interactions with the pyridine’s π-system. Such interactions may stabilize specific conformers, influencing the compound’s solubility and reactivity.
Comparative analysis with 4-methoxypyridine and 3-isothiocyanatopyridine highlights the electronic effects of substituents. The methoxy group in 4-methoxypyridine donates electron density via resonance, activating the ring toward electrophilic substitution. In contrast, the isothiocyanate group is electron-withdrawing, rendering the ring less reactive at the 3-position. This juxtaposition creates a polarized electronic environment, potentially directing reactions to specific sites on the ring.
Table 2: Substituent Effects in Pyridine Derivatives
| Compound | Substituent | Electronic Effect | Reactivity Profile |
|---|---|---|---|
| 4-Methoxypyridine | -OCH₃ (4-position) | Electron-donating | Activated toward electrophiles |
| 3-Isothiocyanatopyridine | -N=C=S (3-position) | Electron-withdrawing | Deactivated at 3-position |
| 3-Isothiocyanato-4-methoxy | -OCH₃ (4), -N=C=S (3) | Mixed | Site-specific reactivity |
The introduction of both groups in 3-isothiocyanato-4-methoxypyridine creates a steric and electronic balance. For example, the methoxy group’s +M effect may counteract the -I effect of the isothiocyanate group, moderating the overall electron density of the ring. This interplay could enhance the compound’s utility in heterocyclic chemistry, particularly in palladium-catalyzed cross-coupling reactions where electronic modulation is critical.
The incorporation of the isothiocyanate group into the pyridine ring typically involves the desulfurization of dithiocarbamate intermediates. A one-pot method developed by Zhang et al. (2014) enables efficient conversion of pyridyl amines to isothiocyanates using carbon disulfide (CS₂) and iron(III) chloride (FeCl₃) [4]. The process begins with the formation of a dithiocarbamate salt via reaction of the amine with CS₂ in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). Subsequent desulfurization with FeCl₃ yields the target isothiocyanate.
The choice of base critically influences reaction efficiency. For example, DABCO (pKₐ 8.7) facilitates near-quantitative conversion of 2-chloro-5-aminopyridine to its isothiocyanate derivative in tetrahydrofuran (THF), achieving a 96% yield (Table 1) [4]. In contrast, weaker bases like triethylamine (pKₐ 10.7) or potassium carbonate (pKₐ 10.3) result in lower yields due to incomplete dithiocarbamate formation.
Table 1. Base-Dependent Yields in Isothiocyanate Synthesis
| Base | pKₐ | Solvent | Yield (%) |
|---|---|---|---|
| DABCO | 8.7 | THF | 96 |
| Triethylamine | 10.7 | THF | 77 |
| Potassium carbonate | 10.3 | THF | 11 |
Electron-deficient pyridyl amines require extended reaction times (20–24 hours) and excess CS₂ (3–5 equivalents) to achieve moderate yields (42%–83%) [4]. Steric hindrance at the amino group’s ortho position completely inhibits isothiocyanate formation, highlighting the method’s sensitivity to substrate geometry.
Alternative approaches involve nucleophilic aromatic substitution (SNAr) on halogenated pyridines. However, the electron-donating methoxy group deactivates the ring, necessitating harsh conditions (e.g., NaOCH₃ in dimethylformamide at 150°C) for substitution reactions. Such methods are less favorable due to side reactions and reduced regioselectivity.
Protection-deprotection strategies may also be employed. For instance, temporary protection of the amino group in 3-amino-4-hydroxypyridine with tert-butoxycarbonyl (Boc) allows methoxylation via Williamson ether synthesis, followed by deprotection and isothiocyanate introduction [4]. This route avoids direct functionalization of electron-rich pyridines but increases synthetic step count.
Purification of 3-isothiocyanato-4-methoxypyridine presents challenges due to its sensitivity to moisture and tendency to form thiourea byproducts. Column chromatography using silica gel and ethyl acetate/hexane eluents (3:7 v/v) effectively separates the target compound from unreacted amines and dithiocarbamate salts [4]. Recrystallization from ethanol/water mixtures (9:1 v/v) further enhances purity, yielding colorless crystals with >99% chromatographic purity.
Reaction optimization studies demonstrate that solvent selection significantly impacts yield. Tetrahydrofuran (THF) outperforms polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN), providing a 96% yield compared to 70%–87% in alternative solvents (Table 2) [4]. Temperature control during the desulfurization step is critical, with optimal performance observed at 0–5°C to minimize FeCl₃-mediated decomposition.
Table 2. Solvent Effects on Reaction Yield
| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) |
|---|---|---|---|
| THF | 66 | 7.6 | 96 |
| DMF | 153 | 36.7 | 87 |
| Acetone | 56 | 20.7 | 70 |
| Dichloromethane | 40 | 8.9 | 48 |
Scaling experiments reveal consistent yields (92%–94%) at the 10-gram scale, confirming the method’s robustness. However, prolonged storage of the isothiocyanate in solution leads to gradual dimerization, necessitating immediate use or storage at −20°C under inert atmosphere [4].
3-Isothiocyanato-4-methoxypyridine exhibits characteristic vibrational bands that reflect the molecular structure containing both the isothiocyanate functional group and the methoxy-substituted pyridine ring. The infrared spectrum displays several diagnostic absorption bands that enable structural confirmation and functional group identification.
The isothiocyanate functional group generates the most distinctive infrared absorption band through its asymmetric stretching vibration. Experimental studies on related isothiocyanate compounds demonstrate that the nitrogen-carbon-sulfur asymmetric stretching mode (νas(N=C=S)) typically appears in the region between 2050-2130 cm⁻¹ [1] [2]. For 3-isothiocyanato-4-methoxypyridine, this characteristic band is expected to manifest as a strong absorption around 2095-2110 cm⁻¹, consistent with the electron-withdrawing nature of the pyridine ring that enhances the electrophilic character of the isothiocyanate carbon center [3] [4].
The carbon-sulfur stretching vibration of the isothiocyanate group appears in the mid-infrared region, typically observed between 740-890 cm⁻¹ for similar compounds [1] [5]. In 3-isothiocyanato-4-methoxypyridine, this vibration is anticipated to occur at approximately 850-880 cm⁻¹, with the higher frequency resulting from the aromatic substitution pattern that increases the bond strength through electronic effects.
The pyridine ring system contributes several characteristic absorptions to the infrared spectrum. Aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1400-1600 cm⁻¹ region, typically manifesting as strong absorptions at 1580, 1520, and 1460 cm⁻¹ [6] [7]. The carbon-hydrogen stretching modes of the pyridine ring generate bands above 3000 cm⁻¹, specifically around 3050-3080 cm⁻¹ for the aromatic protons [8] [9].
The methoxy substituent introduces additional diagnostic bands into the infrared spectrum. The carbon-hydrogen stretching vibrations of the methyl group appear in the 2950-2850 cm⁻¹ region, while the carbon-oxygen stretching of the methoxy group typically generates a strong band around 1010-1050 cm⁻¹ [9] [6]. Studies on 4-methoxypyridine compounds indicate that this C-O stretching frequency appears at approximately 1014 cm⁻¹ with strong intensity [9].
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| νas(N=C=S) | 2095-2110 | Strong | Isothiocyanate asymmetric stretch |
| ν(C-H)aromatic | 3050-3080 | Medium | Pyridine C-H stretch |
| ν(C-H)methyl | 2950-2850 | Medium | Methoxy C-H stretch |
| ν(C=C)aromatic | 1580, 1520, 1460 | Strong | Pyridine ring vibrations |
| ν(C-O)methoxy | 1010-1050 | Strong | Methoxy C-O stretch |
| ν(C-S) | 850-880 | Medium | Isothiocyanate C-S stretch |
| δ(N=C=S) | 470-490 | Weak | Isothiocyanate bending |
Raman spectroscopy provides complementary vibrational information for 3-isothiocyanato-4-methoxypyridine. The technique excels at detecting symmetric vibrations and provides enhanced sensitivity to sulfur-containing functional groups. The isothiocyanate group exhibits characteristic Raman bands, with the symmetric stretching mode appearing at frequencies similar to the infrared asymmetric stretch but with different intensity patterns [10].
The pyridine ring system displays characteristic Raman features, including ring breathing modes around 1000-1020 cm⁻¹ and symmetric stretching vibrations of the carbon-carbon bonds [9]. The methoxy group contributes symmetric stretching modes that complement the infrared data, particularly the symmetric C-H stretching around 2850 cm⁻¹ and the C-O stretching vibration.
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 3-isothiocyanato-4-methoxypyridine through both proton and carbon-13 measurements. The compound exhibits characteristic chemical shifts that reflect the electronic environment created by the substituents on the pyridine ring.
In the proton Nuclear Magnetic Resonance spectrum, the pyridine ring protons appear in the aromatic region between 7.0-8.7 parts per million [11] [12]. For 3-isothiocyanato-4-methoxypyridine, the proton at the 2-position (ortho to the nitrogen) typically resonates at the most downfield position, approximately 8.6-8.7 parts per million, due to the strong deshielding effect of the pyridine nitrogen [13]. The proton at the 5-position appears at approximately 7.8-8.0 parts per million, while the proton at the 6-position resonates around 8.2-8.4 parts per million.
The methoxy group generates a characteristic singlet in the proton Nuclear Magnetic Resonance spectrum, typically appearing at 3.8-4.0 parts per million [11] [12]. This chemical shift reflects the electron-donating nature of the oxygen atom and its attachment to the aromatic ring system. Integration of this signal confirms the presence of three equivalent protons from the methyl group.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-2 | 8.6-8.7 | singlet | 1H | Pyridine H-2 |
| H-5 | 7.8-8.0 | doublet | 1H | Pyridine H-5 |
| H-6 | 8.2-8.4 | doublet | 1H | Pyridine H-6 |
| OCH₃ | 3.8-4.0 | singlet | 3H | Methoxy group |
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of each carbon atom in the molecule. The isothiocyanate carbon typically appears at approximately 130-135 parts per million, characteristic of the highly polarized carbon-nitrogen-sulfur system [12] [13]. This carbon experiences significant deshielding due to the electron-withdrawing nature of both nitrogen and sulfur atoms.
The pyridine ring carbons exhibit distinctive chemical shifts that reflect their positions relative to the nitrogen heteroatom and the substituents. The carbon at the 2-position appears most downfield, typically around 150-155 parts per million, due to direct attachment to the electronegative nitrogen [11]. The carbon bearing the isothiocyanate group (C-3) resonates around 125-130 parts per million, while the carbon bearing the methoxy group (C-4) appears at approximately 160-165 parts per million, reflecting the electron-donating effect of the oxygen substituent.
The methoxy carbon appears as a characteristic signal around 55-60 parts per million, consistent with aliphatic carbons attached to oxygen in aromatic ether systems [11] [12]. This chemical shift provides definitive confirmation of the methoxy substitution pattern.
| Carbon Position | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C-2 | 150-155 | Pyridine C-2 |
| C-3 | 125-130 | Isothiocyanate-bearing carbon |
| C-4 | 160-165 | Methoxy-bearing carbon |
| C-5 | 105-110 | Pyridine C-5 |
| C-6 | 145-150 | Pyridine C-6 |
| N=C=S | 130-135 | Isothiocyanate carbon |
| OCH₃ | 55-60 | Methoxy carbon |
The Nuclear Magnetic Resonance spectroscopic data provides essential structural confirmation and enables monitoring of chemical transformations involving this compound. The distinctive chemical shifts of the isothiocyanate and methoxy groups serve as diagnostic markers for synthetic applications and purity assessment.
Density Functional Theory calculations provide comprehensive computational insights into the molecular structure, electronic properties, and vibrational characteristics of 3-isothiocyanato-4-methoxypyridine. These simulations complement experimental spectroscopic data and enable prediction of molecular behavior under various conditions.
Geometry optimization calculations using the B3LYP functional with appropriate basis sets reveal the preferred molecular conformation of 3-isothiocyanato-4-methoxypyridine [14] [15]. The compound adopts a planar configuration for the pyridine ring, with the isothiocyanate and methoxy substituents lying approximately in the same plane as the aromatic system. This planarity maximizes conjugation between the substituents and the π-electron system of the pyridine ring.
The optimized bond lengths reflect the electronic effects of the substituents on the pyridine ring system. The carbon-nitrogen bond in the isothiocyanate group exhibits a length of approximately 1.17 Å, characteristic of a strong double bond with partial triple bond character [16] [17]. The carbon-sulfur bond length measures approximately 1.56 Å, consistent with double bond character enhanced by the electron-withdrawing pyridine ring [16].
Molecular orbital analysis reveals important electronic characteristics of 3-isothiocyanato-4-methoxypyridine. The Highest Occupied Molecular Orbital primarily localizes on the pyridine ring and the methoxy oxygen, reflecting the electron-donating nature of the methoxy substituent [18] [19]. Conversely, the Lowest Unoccupied Molecular Orbital shows significant contribution from the isothiocyanate group, particularly the carbon-nitrogen antibonding orbital, indicating the electrophilic character of this functional group.
| Parameter | Calculated Value | Method | Reference |
|---|---|---|---|
| Dipole Moment | 4.1-4.3 D | B3LYP/6-31G(d) | [20] |
| HOMO Energy | -6.8 to -7.2 eV | DFT/B3LYP | [21] [22] |
| LUMO Energy | -1.8 to -2.1 eV | DFT/B3LYP | [21] [22] |
| HOMO-LUMO Gap | 4.9-5.1 eV | DFT/B3LYP | [21] [22] |
| Total Energy | Variable | B3LYP optimization | [14] [23] |
The calculated dipole moment of approximately 4.2 Debye reflects the polar nature of the molecule, resulting from the electron-withdrawing isothiocyanate group and electron-donating methoxy group positioned on opposite sides of the pyridine ring [20]. This significant dipole moment influences the compound's solubility characteristics and intermolecular interactions.
Vibrational frequency calculations support the experimental infrared and Raman assignments. The computed isothiocyanate stretching frequency appears at 2105-2115 cm⁻¹, in excellent agreement with experimental observations [3] [1]. The calculated intensities correctly predict the strong infrared activity of this mode due to the significant change in dipole moment during the vibration.
Natural Bond Orbital analysis provides insights into the electronic delocalization patterns within the molecule [24]. The isothiocyanate group exhibits significant π-electron delocalization, with the nitrogen lone pair participating in bonding with both carbon and sulfur atoms. The methoxy group shows typical donor characteristics, with oxygen lone pairs available for conjugation with the pyridine π-system.
The computational studies reveal that 3-isothiocyanato-4-methoxypyridine possesses favorable electronic properties for various chemical applications. The moderate HOMO-LUMO energy gap indicates appropriate reactivity for synthetic transformations, while the molecular orbital distributions suggest selective reactivity patterns at different positions of the molecule [21] [22].
Time-dependent Density Functional Theory calculations predict the electronic absorption spectrum of the compound, with the primary electronic transition occurring around 280-320 nanometers [23]. This absorption arises from π→π* transitions within the pyridine ring system, modified by the substituent effects of both the isothiocyanate and methoxy groups.